2-(2,4-Dinitrophenyl)ethanol
Overview
Description
2-(2,4-Dinitrophenyl)ethanol is an organic compound with the molecular formula C8H8N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring, and an ethanol group attached to the 2 position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and applications.
Scientific Research Applications
2-(2,4-Dinitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of explosives, pesticides, and herbicides due to its reactive nature.
Safety and Hazards
The safety data sheet for “2-(2,4-Dinitrophenyl)ethanol” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol, which is known to target oxidative phosphorylation .
Mode of Action
Its chemical relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)ethanol may interact with its targets in a similar manner, leading to changes in cellular energy production.
Biochemical Pathways
Given its chemical similarity to 2,4-dinitrophenol, it may affect pathways related to energy production and metabolism, specifically those involving oxidative phosphorylation .
Pharmacokinetics
Research on 2,4-dinitrophenol has shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These findings may provide some insight into the ADME properties of this compound and their impact on its bioavailability.
Result of Action
If it acts similarly to 2,4-dinitrophenol, it could lead to changes in cellular energy production and potentially stimulate metabolism .
Biochemical Analysis
Cellular Effects
They can influence cell function by uncoupling oxidative phosphorylation, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dinitrophenol compounds are known to disrupt the cell energy metabolism through the ability to decouple oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)ethanol might exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Dinitrophenol compounds are known to disrupt the cell energy metabolism, suggesting that they might be involved in energy metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)ethanol typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reduction of the nitro groups to amino groups and subsequent reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors and reduction systems. The process begins with the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction with ethylene oxide under controlled conditions to yield the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanol derivatives.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the ethanol group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an ethanol group.
2,4-Dinitroanisole: Has a methoxy group in place of the ethanol group.
Uniqueness: 2-(2,4-Dinitrophenyl)ethanol is unique due to the presence of both nitro groups and an ethanol group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONMTYOVKUOHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474106 | |
Record name | 2-(2,4-dinitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-69-5 | |
Record name | 2-(2,4-dinitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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